molecular formula C21H16FN3O2 B12172198 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

Cat. No.: B12172198
M. Wt: 361.4 g/mol
InChI Key: VKJFUARZCMVVPG-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a fluorophenyl group and a hydroxypyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinolinone derivative, while substitution of the fluorine atom could yield various substituted quinoline derivatives .

Scientific Research Applications

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C21H16FN3O2/c22-16-7-2-1-6-14(16)19(25-21-17(26)8-4-12-24-21)15-10-9-13-5-3-11-23-18(13)20(15)27/h1-12,19,26-27H,(H,24,25)

InChI Key

VKJFUARZCMVVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=C(C=CC=N4)O)F

Origin of Product

United States

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